molecular formula C12H13NO4 B011655 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 106551-79-5

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B011655
M. Wt: 235.24 g/mol
InChI Key: MQRMDFYECNBBTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. The synthesis pathway involves the formation of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which can be further modified to achieve the desired structure. A plausible mechanism for their formation has been proposed based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, has been established through X-ray structural analysis. These studies provide valuable insights into the molecular geometry, bond lengths, and angles that are crucial for understanding the chemical behavior of 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Rudenko et al., 2013).

Chemical Reactions and Properties

The reactivity of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine has been studied, leading to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones. These reactions and the proposed mechanisms based on nonempirical quantum-chemical calculations shed light on the chemical properties and potential reactivity pathways of 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Rudenko et al., 2013).

Scientific Research Applications

  • Synthesis and Structural Analysis of Organic Compounds : Compounds like methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, derived from 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, are useful in the synthesis and structural analysis of organic compounds (Rudenko et al., 2012).

  • Organic Synthesis and Catalysis : These compounds also have potential applications in organic synthesis and catalysis, particularly in the synthesis of 2-substituted derivatives (Rudenko et al., 2012).

  • Spectral Comparison Studies : They are used in preparing spectral comparison compounds and in conducting spectral comparisons with other compounds, contributing to the understanding of chemical structures and interactions (Armarego & Milloy, 1973).

  • Pharmacology and Biotechnology : The synthesized compounds of this category show potential applications in chemistry, pharmacology, and biotechnology, suggesting a role in drug development and biotechnological research (Ozokan & Kaban, 2022).

  • Molecular Structure Research : These compounds are also significant in molecular structure research, aiding in the understanding of molecular geometries and properties (Suárez et al., 1999).

  • Photolabile Protecting Groups : They have been used as photolabile protecting groups for carboxylic acids, which is important in the study of biological messengers and cell signaling (Fedoryak & Dore, 2002).

  • Improvement of Photoelectric Conversion : Co-sensitization with derivatives of 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can improve the photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009).

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, wear protective equipment, and follow safety guidelines .

properties

IUPAC Name

7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(2)4-8-6(9(14)5-12)3-7(11(16)17)10(15)13-8/h3H,4-5H2,1-2H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRMDFYECNBBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544124
Record name 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

CAS RN

106551-79-5
Record name 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 4
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 5
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 6
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Citations

For This Compound
2
Citations
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org
RL Mohlala - 2021 - wiredspace.wits.ac.za
Preliminary molecular modeling (virtual screening) in search of bioactive heterocyclic compounds as potential disrupters of HIV-1 integrase and LEDGF/p75 interactions resulted in the …
Number of citations: 2 wiredspace.wits.ac.za

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